molecular formula C27H34O2 B14380531 Methyl 12-(anthracen-2-yl)dodecanoate CAS No. 88229-60-1

Methyl 12-(anthracen-2-yl)dodecanoate

Cat. No.: B14380531
CAS No.: 88229-60-1
M. Wt: 390.6 g/mol
InChI Key: FMPWUJXEYZYSNK-UHFFFAOYSA-N
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Description

Methyl 12-(anthracen-2-yl)dodecanoate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an anthracene moiety attached to a dodecanoate chain through a methyl ester linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(anthracen-2-yl)dodecanoate typically involves the esterification of 12-(anthracen-2-yl)dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-(anthracen-2-yl)dodecanoate undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 12-(anthracen-2-yl)dodecanol.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Methyl 12-(anthracen-2-yl)dodecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex anthracene derivatives and as a probe in photophysical studies.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential anticancer properties due to the presence of the anthracene moiety.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Methyl 12-(anthracen-2-yl)dodecanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, contributing to its cytotoxic effects.

Comparison with Similar Compounds

  • Methyl 12-(anthracen-9-yl)dodecanoate
  • Methyl 12-(phenanthren-2-yl)dodecanoate
  • Methyl 12-(naphthalen-2-yl)dodecanoate

Comparison: Methyl 12-(anthracen-2-yl)dodecanoate is unique due to the specific positioning of the anthracene moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different photophysical properties and interaction patterns with biological targets, making it a valuable compound for targeted research applications.

Properties

CAS No.

88229-60-1

Molecular Formula

C27H34O2

Molecular Weight

390.6 g/mol

IUPAC Name

methyl 12-anthracen-2-yldodecanoate

InChI

InChI=1S/C27H34O2/c1-29-27(28)16-10-8-6-4-2-3-5-7-9-13-22-17-18-25-20-23-14-11-12-15-24(23)21-26(25)19-22/h11-12,14-15,17-21H,2-10,13,16H2,1H3

InChI Key

FMPWUJXEYZYSNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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